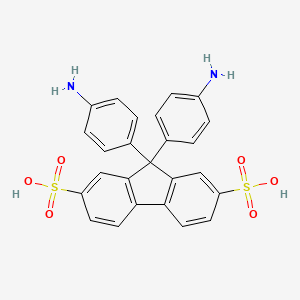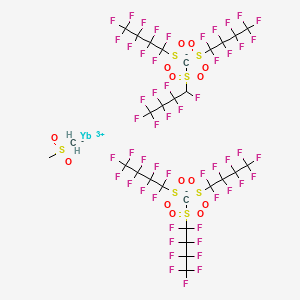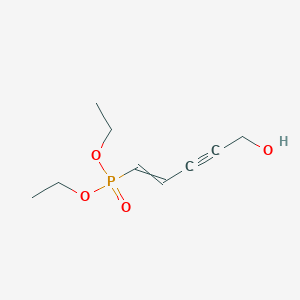
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of both hydroxyl and phosphonate functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phosphonates.
科学的研究の応用
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
作用機序
The mechanism of action of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The hydroxyl and alkyne groups also contribute to its reactivity and binding affinity with biological targets .
類似化合物との比較
- Diethyl phosphonate
- Diethyl (iodoethynyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
Comparison: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is unique due to the presence of both hydroxyl and alkyne groups, which provide additional reactivity compared to other phosphonates. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields .
特性
CAS番号 |
169230-19-7 |
|---|---|
分子式 |
C9H15O4P |
分子量 |
218.19 g/mol |
IUPAC名 |
5-diethoxyphosphorylpent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C9H15O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h7,9-10H,3-4,8H2,1-2H3 |
InChIキー |
FWQARZAPLNNDFU-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C=CC#CCO)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
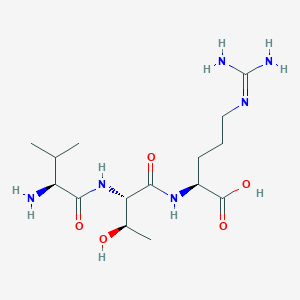
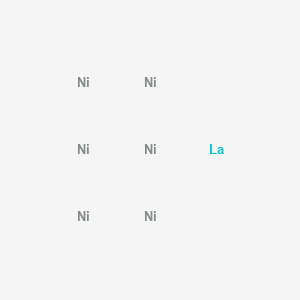
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
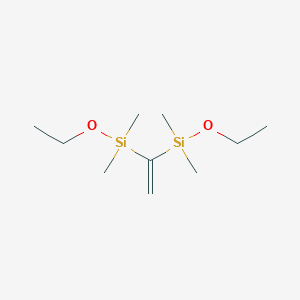
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
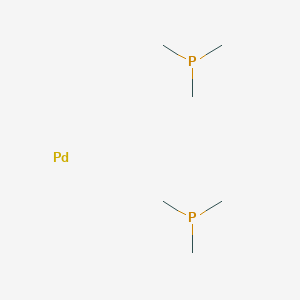
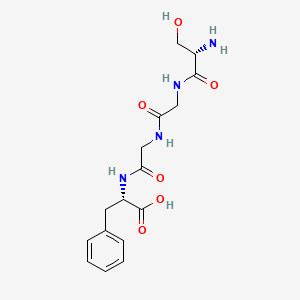
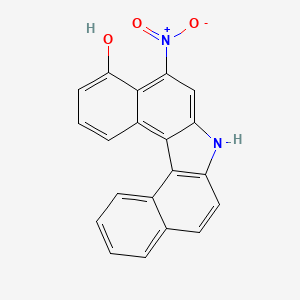
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)

